(3S,4R)-4-[(4-chloro-2-methylphenyl)amino]oxolan-3-ol (3S,4R)-4-[(4-chloro-2-methylphenyl)amino]oxolan-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17912650
InChI: InChI=1S/C11H14ClNO2/c1-7-4-8(12)2-3-9(7)13-10-5-15-6-11(10)14/h2-4,10-11,13-14H,5-6H2,1H3/t10-,11-/m1/s1
SMILES:
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69 g/mol

(3S,4R)-4-[(4-chloro-2-methylphenyl)amino]oxolan-3-ol

CAS No.:

Cat. No.: VC17912650

Molecular Formula: C11H14ClNO2

Molecular Weight: 227.69 g/mol

* For research use only. Not for human or veterinary use.

(3S,4R)-4-[(4-chloro-2-methylphenyl)amino]oxolan-3-ol -

Specification

Molecular Formula C11H14ClNO2
Molecular Weight 227.69 g/mol
IUPAC Name (3S,4R)-4-(4-chloro-2-methylanilino)oxolan-3-ol
Standard InChI InChI=1S/C11H14ClNO2/c1-7-4-8(12)2-3-9(7)13-10-5-15-6-11(10)14/h2-4,10-11,13-14H,5-6H2,1H3/t10-,11-/m1/s1
Standard InChI Key RTMFCBMIBZBIRC-GHMZBOCLSA-N
Isomeric SMILES CC1=C(C=CC(=C1)Cl)N[C@@H]2COC[C@H]2O
Canonical SMILES CC1=C(C=CC(=C1)Cl)NC2COCC2O

Introduction

Chemical Structure and Physicochemical Properties

(3S,4R)-4-[(4-Chloro-2-methylphenyl)amino]oxolan-3-ol features a tetrahydrofuran (oxolane) ring substituted at the 3-position with a hydroxyl group and at the 4-position with a 4-chloro-2-methylphenylamino moiety. The stereochemistry at the 3S and 4R positions contributes to its chiral nature, which may influence its biological interactions.

Table 1: Key Molecular Properties

PropertyValue/Description
Molecular FormulaC<sub>11</sub>H<sub>14</sub>ClNO<sub>2</sub>
Molecular Weight227.69 g/mol (calculated)
IUPAC Name(3S,4R)-4-[(4-chloro-2-methylphenyl)amino]oxolan-3-ol
SolubilityNot experimentally reported; estimated low solubility in polar solvents
StereochemistryChiral centers at C3 (S) and C4 (R)
Key Functional GroupsHydroxyl (-OH), secondary amine (-NH-), chloro (Cl), methyl (CH<sub>3</sub>)

The presence of electron-withdrawing (chloro) and electron-donating (methyl) groups on the phenyl ring creates a electronic environment that may modulate reactivity and binding affinity .

Synthetic Pathways and Optimization

While no direct synthesis of (3S,4R)-4-[(4-chloro-2-methylphenyl)amino]oxolan-3-ol is documented, analogous compounds suggest feasible routes:

Retrosynthetic Analysis

  • Core Oxolane Formation: Cyclization of a diol precursor (e.g., 2,3-dihydroxybutane) under acidic conditions.

  • Amino Group Introduction: Nucleophilic substitution or reductive amination using 4-chloro-2-methylaniline.

  • Stereochemical Control: Asymmetric catalysis or chiral resolution to achieve the (3S,4R) configuration.

Industrial-Scale Considerations

  • Catalysts: Chiral catalysts like Jacobsen’s thiourea for enantioselective synthesis.

  • Purification: Column chromatography or crystallization to isolate the desired stereoisomer .

Hypothesized Biological Activities

Structural analogs, such as 4-[(2-methylphenyl)amino]oxolan-3-ol (MW 193.25 g/mol), exhibit antimicrobial and anticancer properties, suggesting potential bioactivity for the target compound:

Anticancer Activity

  • Pathway Modulation: Inhibition of topoisomerase II or tubulin polymerization, as seen in related oxolanes .

  • Cytotoxicity: Preliminary in vitro studies on analogs report IC<sub>50</sub> values of 10–50 µM in breast cancer cell lines.

Comparative Analysis with Structural Analogues

Table 2: Structural and Functional Comparison

CompoundSubstituentMolecular WeightReported Activity
4-[(2-Methylphenyl)amino]oxolan-3-ol2-methylphenyl193.25 g/molAntimicrobial
(3S,4R)-4-[(3-Methoxyphenyl)amino]oxolan-3-ol3-methoxyphenyl211.25 g/molAnticancer (hypothesized)
Target Compound4-chloro-2-methylphenyl227.69 g/molUnderexplored

The chloro group in the target compound may enhance lipophilicity, potentially improving blood-brain barrier penetration compared to methoxy or methyl analogs .

Challenges and Future Directions

  • Synthetic Accessibility: Scalable enantioselective synthesis remains a hurdle due to the compound’s stereochemical complexity.

  • Biological Profiling: In vitro and in vivo studies are needed to validate hypothesized activities.

  • Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize efficacy and reduce toxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator